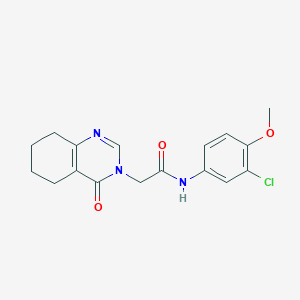
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a cyclopropane ring, which is a three-membered carbon ring. It also has a sulfonyl group attached to a benzene ring, which is a six-membered carbon ring with alternating double bonds .Chemical Reactions Analysis
Cyclopropanes are known to be very reactive due to the strain in the three-membered ring. They can undergo various reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, cyclopropanes are generally colorless gases or liquids at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Research on sulfonamide derivatives, like the synthesis, characterization, and computational study of newly synthesized molecules, provides foundational knowledge for understanding the chemical and physical properties of these compounds. For instance, the study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) involved detailed structural characterization and computational analysis, highlighting the importance of intermolecular interactions and the potential for designing molecules with specific properties (Murthy et al., 2018).
Computational Studies
Computational studies play a crucial role in understanding the electronic and structural aspects of sulfonamide derivatives. These studies can predict how modifications to the molecular structure could affect its properties and interactions. For example, the electronic properties, including molecular electrostatic potential and Fukui functions, of NDMPMBS were comprehensively analyzed, offering insights into the molecule's reactivity and potential binding sites (Murthy et al., 2018).
Potential Therapeutic Applications
Sulfonamide derivatives have been investigated for their therapeutic potential in various fields, including cancer treatment and enzyme inhibition. The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups explored their application in photodynamic therapy for cancer, demonstrating the importance of singlet oxygen quantum yield and fluorescence properties in designing effective photosensitizers (Pişkin et al., 2020).
Another study focused on the synthesis of sulfonamides with acetylcholinesterase inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer’s disease. The investigation of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed compounds with significant inhibitory effects, suggesting a promising approach for developing Alzheimer’s treatments (Abbasi et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-12(7-11(2)13(10)19-3)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHQYYOZDJXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
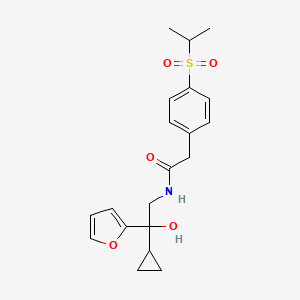
![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
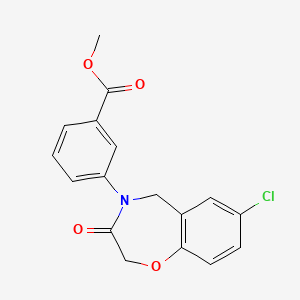

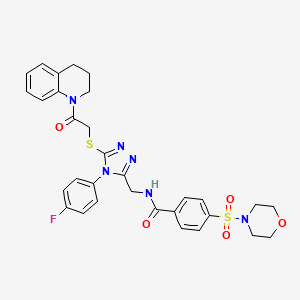
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)
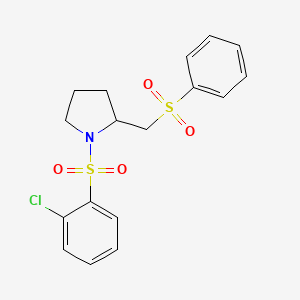


![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
